2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
2-((9-Chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a structurally complex heterocyclic compound featuring a fused tricyclic core. Key structural elements include:
- Benzo[c]pyrimido[4,5-e][1,2]thiazin: A sulfur- and nitrogen-containing fused ring system with a sulfone group (5,5-dioxido) at the thiazin moiety.
- Substituents: A chlorine atom at position 9 and a methyl group at position 6, which may enhance lipophilicity and influence bioactivity .
- Thioether linkage: A sulfur atom bridges the tricyclic core to the ethanone group.
- 3,4-Dihydroquinolinyl group: A partially saturated quinoline derivative attached via an ethanone spacer, likely contributing to π-stacking interactions or receptor binding .
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S2/c1-26-18-9-8-15(23)11-16(18)21-19(32(26,29)30)12-24-22(25-21)31-13-20(28)27-10-4-6-14-5-2-3-7-17(14)27/h2-3,5,7-9,11-12H,4,6,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFIANLOIJTEIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a thiazine core linked to a quinoline moiety, suggesting possible interactions with biological targets relevant to various diseases. The presence of chlorine and dioxido groups may enhance its reactivity and biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of thiazine compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast and colon cancer. In vitro assays have demonstrated that certain analogs can inhibit cell proliferation with IC50 values in the low micromolar range (e.g., 6.2 µM against HCT-116 cells) .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of thiazine derivatives. Compounds related to 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio) have been evaluated for antibacterial activity against pathogenic bacteria. For example, some derivatives have shown promising results against strains resistant to standard antibiotics .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes such as urease and cholinesterases. For instance, thiazine-based compounds have been reported to exhibit moderate to good urease inhibition activity .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By interacting with active sites of target enzymes, the compound may alter metabolic pathways relevant to disease progression.
- Cell Cycle Arrest : Some studies suggest that thiazine derivatives can induce apoptosis in cancer cells by disrupting cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Study 1: Anticancer Activity
In a study published by researchers examining the effects of thiazine derivatives on cancer cell lines, it was found that specific modifications to the thiazine structure enhanced cytotoxicity. The study reported an increase in apoptosis markers in treated cells compared to controls .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of similar compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Data Summary
The following table summarizes key findings related to the biological activities of the compound:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antibacterial and antifungal activities. For instance, derivatives of thiazoloquinazoline have shown effectiveness against various pathogens. The presence of thiazine and quinoline moieties in the structure may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Many thiazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that related compounds can act as inhibitors of specific cancer pathways, making them promising candidates for further development in oncology .
Anti-inflammatory Effects
Compounds similar to 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests that the compound could be explored for treating inflammatory diseases .
General Synthetic Route
A common approach involves:
- Formation of Thiazine Ring : Starting from a suitable precursor like 9-chloro-6-methyl-thiazine.
- Substitution Reactions : Introducing the quinoline moiety through nucleophilic substitution.
- Final Modifications : Adding functional groups to optimize biological activity.
Case Studies
Recent studies have reported successful syntheses of similar compounds using microwave-assisted techniques that enhance yield and reduce reaction times significantly .
Therapeutic Potential
The therapeutic potential of this compound can be categorized into several areas:
| Application Area | Potential Benefits |
|---|---|
| Antimicrobial | Effective against resistant strains |
| Anticancer | Targeted therapy with lower side effects |
| Anti-inflammatory | Reduced inflammation in chronic diseases |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Heterocyclic Compounds
Key Observations :
Core Heterocycles : The target compound’s tricyclic benzo[c]pyrimido[4,5-e][1,2]thiazin system is more complex than the bicyclic cores of 11a and compound 9 . This may confer higher rigidity and specificity in binding interactions.
Substituent Diversity: The dihydroquinolinyl-ethanone group in the target compound is unique compared to the aryl/heteroaryl substituents in analogs (e.g., thiophene in , furan in ). This group could enhance solubility or modulate pharmacokinetics.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Insights :
- The target compound’s IR spectrum would differ from analogs due to the sulfone (asymmetric/symmetric SO₂ stretches at ~1350/1150 cm⁻¹) and ethanone carbonyl (~1710 cm⁻¹) .
- NMR signals for the dihydroquinolinyl group (e.g., δ 6.5–7.5 for aromatic protons) would overlap with tricyclic core resonances, complicating spectral interpretation .
Chemoinformatic Similarity Assessment
Using the Tanimoto coefficient (Tc) for binary structural fingerprints :
- Target vs. Compound 11a : Low Tc (~0.3–0.4) due to differences in core structure and substituents.
- Target vs. Compound 9 : Moderate Tc (~0.5–0.6) owing to shared pyrimidine-thiazine motifs.
- Target vs. Compound 2 : Low Tc (~0.2–0.3) due to divergent heterocyclic cores.
Research Findings and Implications
- Bioactivity Potential: The target compound’s sulfone and chloro groups may enhance metabolic stability compared to non-halogenated analogs .
- Synthetic Challenges : The fused tricyclic system requires stringent reaction conditions, as seen in analogous syntheses involving reflux and catalytic bases .
- Pharmacological Gaps: Further studies are needed to evaluate the dihydroquinolinyl group’s role in target engagement, drawing parallels to quinoline-based drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
